molecular formula C7H6ClN3O3 B1582896 4-Chloro-2-nitrophenylurea CAS No. 7153-86-8

4-Chloro-2-nitrophenylurea

Cat. No. B1582896
CAS RN: 7153-86-8
M. Wt: 215.59 g/mol
InChI Key: YJXHCXUVZSLKMC-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrophenylurea is a chemical compound with the molecular formula C7H6ClN3O3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Chloro-2-nitrophenylurea or similar compounds has been reported in various studies. For instance, a non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method at 40 °C . Another study reported the synthesis of a new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), in a methanolic medium .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-nitrophenylurea is characterized by a molecular weight of 215.59 . The compound has a monoclinic structure with Pc space group .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2-nitrophenylurea or similar compounds are complex and can involve various steps. For instance, the reduction of 4-nitrophenol has been considered as a universally accepted model catalytic reaction due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .


Physical And Chemical Properties Analysis

4-Chloro-2-nitrophenylurea has a boiling point of 340ºC and a density of 1.615 . The compound is thermally stable up to 115 °C .

Scientific Research Applications

DNA-Binding Studies and Biological Activities

4-Chloro-2-nitrophenylurea, as part of the nitrosubstituted acyl thioureas group, has been explored for its DNA-binding capabilities and potential anti-cancer properties. Studies using cyclic voltammetry and UV–vis spectroscopy revealed significant interactions with DNA, suggesting a role in anti-cancer research and therapies (Tahir et al., 2015).

Advanced Oxidation Processes for Degradation

This compound has been studied for its degradation using advanced oxidation processes (AOPs). A comparative assessment of various AOPs was conducted, focusing on the degradation efficiency and cost-effectiveness, which is crucial for environmental remediation and waste treatment processes (Saritha et al., 2007).

Graphene Adsorption for Decontamination

The efficacy of graphene for removing 4-Chloro-2-nitrophenylurea from aqueous solutions was investigated. This study is vital for understanding the potential of graphene in water treatment and pollution control, providing insights into optimizing conditions for maximum adsorption (Mehrizad & Gharbani, 2014).

Novel Macrocyclic Molecular Probes

Research into macrocyclic molecular probes linked to nitrophenylurea groups, including 4-Chloro-2-nitrophenylurea derivatives, showed their potential in recognizing different anions. This leads to color-switching in the probes and opens up possibilities in developing molecular logic devices and sensors (García et al., 2014).

Synthesis of Key Intermediates in Fungicide Production

The synthesis of key intermediates for fungicides, such as Boscalid®, incorporates 4-Chloro-2-nitrophenylurea derivatives. This research is essential in the development of efficient and scalable production methods for agricultural chemicals (Glasnov & Kappe, 2010).

Antimicrobial and Cytotoxic Studies

Disubstituted 4-Chloro-3-nitrophenylthiourea derivatives, closely related to 4-Chloro-2-nitrophenylurea, have been examined for their antimicrobial and cytotoxic activities. This research provides valuable insights into the development of new antimicrobial agents and potential treatments for various diseases (Bielenica et al., 2018).

Urease Inhibitory Activity and Antioxidant Potential

The compound's potential as a urease inhibitor and its antioxidant capabilities have been explored, highlighting its significance in medical and agricultural applications (Zulfiqar et al., 2020).

Safety And Hazards

The safety data sheet for 4-Chloro-2-nitrophenylurea indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(4-chloro-2-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O3/c8-4-1-2-5(10-7(9)12)6(3-4)11(13)14/h1-3H,(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXHCXUVZSLKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992026
Record name N-(4-Chloro-2-nitrophenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitrophenylurea

CAS RN

7153-86-8
Record name N-(4-Chloro-2-nitrophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7153-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC41822
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Record name N-(4-Chloro-2-nitrophenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urea, (4-chloro-2-nitrophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AF Beecham - Journal of the American Chemical Society, 1954 - ACS Publications
… Seventy-one grams of 4-chloro-2-nitrophenylurea was … Three hundred and thirty grams of 4-chloro-2-nitrophenylurea was suspended in nineliters of 30% sodium hydroxide. The …
Number of citations: 21 pubs.acs.org
FJ Wolf, RM Wilson Jr, K Pfister… - Journal of the American …, 1954 - ACS Publications
… Experimental 4-Chloro-2-nitrophenylurea.—Three hundred and … Seventy-one grams of 4-chloro-2-nitrophenylurea was … Three hundred and thirty grams of 4-chloro-2-nitrophenylurea …
Number of citations: 22 pubs.acs.org
RF Robbins, K Schofield - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… o-Nitrophenylureas are less readily available, although 4-chloro-2-nitrophenylurea can be easily obtained by reaction of carbonyl chloride with 4-chloro-2-nitroaniline followed by …
Number of citations: 24 pubs.rsc.org

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